alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio-

Description

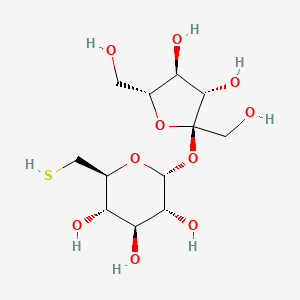

Molecular Architecture and Stereochemical Configuration

The compound’s core structure consists of an alpha-D-glucopyranose unit linked via a glycosidic bond to a beta-D-fructofuranose moiety, with a sulfur atom replacing the oxygen at the 6-position of the fructofuranosyl ring. The molecular formula, C₁₂H₂₂O₁₀S , reflects this substitution, yielding a molecular weight of 358.365 g/mol . Key stereochemical features include:

- Anomeric configuration : The glucopyranose unit adopts an alpha (α) configuration at its anomeric center (C1), while the fructofuranosyl moiety exhibits a beta (β) configuration at C2, as confirmed by nuclear magnetic resonance (NMR) studies.

- Ring conformation : The fructofuranosyl ring exists in a C₂-endo puckered conformation, stabilized by the sulfur atom’s larger atomic radius compared to oxygen. This substitution introduces subtle distortions in bond angles (e.g., C5–S–C6 bond angle of ~102°) compared to native sucrose.

- Hydrogen-bonding network : The sulfur atom participates in weaker hydrogen bonds compared to oxygen, altering the compound’s solubility and crystallinity.

Table 1: Structural Parameters of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl 6-Thio-

| Parameter | Value |

|---|---|

| Molecular formula | C₁₂H₂₂O₁₀S |

| Molecular weight (g/mol) | 358.365 |

| Anomeric configurations | α (glucopyranose), β (fructofuranose) |

| Rotatable bonds | 5 |

| Aromatic rings | 0 |

Properties

CAS No. |

92596-11-7 |

|---|---|

Molecular Formula |

C12H22O10S |

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(sulfanylmethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-4-7(16)10(19)12(3-14,21-4)22-11-9(18)8(17)6(15)5(2-23)20-11/h4-11,13-19,23H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |

InChI Key |

RWGVREZXRLPTEW-GWRCVIBKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CS)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CS)O)O)O)O)O)O |

Origin of Product |

United States |

Biological Activity

Alpha-D-glucopyranoside, beta-D-fructofuranosyl 6-thio- is a disaccharide derivative that has garnered interest in the field of glycoscience due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a glucopyranosyl unit linked to a fructofuranosyl unit through a thioether bond. The synthesis of alpha-D-glucopyranoside, beta-D-fructofuranosyl 6-thio- has been explored through various glycosylation reactions involving protected sugar donors and acceptors. Notably, the use of D-fructofuranosyl donors has been shown to yield this compound with high stereoselectivity.

Synthesis Overview

- Glycosylation Method : The synthesis typically involves the glycosylation of a thio-glucose acceptor with a fructofuranosyl donor. The reaction conditions can be optimized using catalysts like dimethyl(methylthio)sulfonium triflate (DMTST) to enhance yield and selectivity .

- Yield : Reports indicate that yields can reach up to 73% for specific stereoisomers during glycosylation processes .

Biological Activity

The biological activity of alpha-D-glucopyranoside, beta-D-fructofuranosyl 6-thio- has been investigated in several studies, highlighting its potential therapeutic effects.

Antioxidant Activity

Research indicates that similar compounds exhibit significant antioxidant properties. For instance, phenylethanoid glycosides have demonstrated strong antioxidant activities, suggesting that derivatives like alpha-D-glucopyranoside, beta-D-fructofuranosyl 6-thio- may also possess similar capabilities .

Enzymatic Interaction

Studies have shown that the compound can interact with various enzymes involved in carbohydrate metabolism. The presence of hydroxyl groups in the glucopyranoside moiety is crucial for these interactions, influencing the kinetics of enzymatic reactions .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological implications of this compound:

- Kinetic Studies : Initial kinetic studies demonstrated that derivatives of alpha-D-glucopyranoside could be synthesized with varying degrees of efficiency based on the structural configuration of the sugar donors and acceptors used .

- Metabolic Pathways : The metabolic pathways involving alpha-D-glucopyranoside derivatives have been explored, revealing potential pathways for degradation and bioactivity modulation through intestinal microbiota interactions .

- Therapeutic Applications : Given its structural similarity to other bioactive sugars, there is potential for alpha-D-glucopyranoside, beta-D-fructofuranosyl 6-thio- to be explored in therapeutic contexts such as anti-inflammatory treatments or as modulators in metabolic disorders.

Table 1: Synthesis Yields of Glycosylation Reactions

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Glycosylation with D-fructofuranosyl donor | 73 | Exclusive formation of specific isomers |

| Glycosylation with D-psicofuranosyl donor | 68 | High stereoselectivity achieved |

| Enzymatic conversion rates | Varies | Dependent on substrate configuration |

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| Phenylethanoid glycosides | Antioxidant | Significant reduction in oxidative stress |

| Alpha-D-glucopyranoside | Enzymatic Interaction | Modulation of carbohydrate metabolism |

Scientific Research Applications

Pharmaceutical Applications

- Antidiabetic Potential : The compound has shown promise as a lead candidate in drug development for diabetes management. Its thiosugar structure may influence glucose metabolism and insulin sensitivity, making it a subject of interest in metabolic disorder research.

- Antiviral Activity : Studies indicate that alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- may possess antiviral properties, potentially inhibiting viral replication through interaction with viral glycoproteins.

- Immunomodulation : The compound has been investigated for its ability to modulate immune responses, suggesting potential applications in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Research

In biochemical studies, alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- has been utilized to explore enzyme interactions and binding affinities. Its unique structure allows researchers to investigate the mechanisms of enzyme catalysis and substrate specificity in glycosidases and other related enzymes.

Case Study: Enzyme Interaction

A study examining the binding affinity of this compound with specific glycosidases revealed that the thio group significantly enhances binding compared to non-thio analogs. This finding suggests that thiosugars could serve as valuable tools for elucidating enzyme mechanisms and developing inhibitors.

Agricultural Applications

The potential use of alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- in agriculture is also noteworthy. Its properties may contribute to plant growth regulation and pest resistance.

- Plant Growth Promotion : Initial studies suggest that thiosugars can stimulate plant growth by enhancing nutrient uptake and metabolic activity.

- Pesticidal Properties : There is emerging evidence that this compound may exhibit pesticidal effects against certain pests, providing a basis for developing environmentally friendly agricultural products .

Comparison of Biological Activities

| Activity Type | Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl 6-Thio- | Non-Thio Analog |

|---|---|---|

| Antidiabetic | Significant effect on glucose metabolism | Minimal effect |

| Antiviral | Inhibits viral replication | No significant effect |

| Immunomodulatory | Modulates immune response | Limited modulation |

Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thioglycoside donor with acceptor | 68 |

| 2 | Glycosylation under inert atmosphere | High |

Comparison with Similar Compounds

Sucrose (alpha-D-Glucopyranoside, beta-D-fructofuranosyl)

- Structure: Sucrose consists of alpha-D-glucopyranose linked via a glycosidic bond (1→2) to beta-D-fructofuranose.

- Functional Differences: Unlike the 6-thio derivative, sucrose lacks sulfur substitution, making it susceptible to hydrolysis by invertases (beta-fructofuranosidases) .

- Applications : Sucrose is a natural sweetener, while the 6-thio variant is employed in industrial coatings due to its enhanced stability and hydrophobic properties .

Sucrose 6'-Phosphate (alpha-D-Glucopyranoside, 6-O-phosphono-beta-D-fructofuranosyl)

- Structure : Features a phosphate group at the 6th position of the fructose unit.

- Functional Differences : The phosphate group introduces negative charge, influencing solubility and enzymatic recognition. In contrast, the 6-thio derivative’s sulfur atom may enhance lipophilicity, improving its efficacy as a coating agent .

6-O-Ester Derivatives (e.g., alpha-D-Glucopyranoside, beta-D-fructofuranosyl octadecanoate)

Fructo-oligosaccharides (1-Kestose and Nystose)

- Structure: 1-Kestose (beta-D-fructofuranosyl-(2→1)-beta-D-fructofuranosyl-(2→1)-alpha-D-glucopyranoside) and nystose (additional fructofuranosyl units).

- Functional Differences: These oligosaccharides act as prebiotics, whereas the 6-thio compound is non-digestible and serves industrial purposes. The thio group may sterically hinder enzymatic hydrolysis, unlike the labile glycosidic bonds in fructo-oligosaccharides .

Phenyl Glycosides (e.g., Phenyl-β-D-glucopyranoside)

- Structure: Aromatic aglycones linked to monosaccharides.

- Functional Differences : Phenyl glycosides are used in enzymatic assays (e.g., beta-glucosidase substrates), while the 6-thio sucrose derivative lacks aromaticity but shares applications in material science .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Conformational Analysis : Molecular mechanics studies (MM2) reveal that substitutions at the 6th position (e.g., phosphate, ester, or thio groups) alter the torsional angles (phi, psi) of glycosidic bonds, influencing solubility and molecular interactions .

- Enzymatic Interactions: Beta-fructofuranosidases hydrolyze sucrose but show reduced activity against 6-thio derivatives due to steric hindrance and electronic effects .

- Biomedical Potential: Docking studies suggest sulfur-containing glycosides (e.g., SO-35) exhibit affinity for viral proteins, hinting at therapeutic applications for 6-thio analogs .

Preparation Methods

Synthesis of 6-Thio-D-Fructofuranosyl Donor

- The 6-thio substitution is introduced by replacing the oxygen atom at the 6-position of the fructofuranose ring with sulfur, typically via nucleophilic substitution or thiol incorporation on a suitably protected fructofuranosyl intermediate.

- Protection of other hydroxyl groups is essential to direct the substitution and prevent side reactions.

- For example, ethyl thioglycosides have been used as donors where cyclic disiloxyether groups block certain faces of the sugar ring to control stereoselectivity during glycosylation.

Glycosylation Reaction

- The glycosylation step involves coupling the 6-thio-fructofuranosyl donor with the alpha-D-glucopyranosyl acceptor.

- Promoters such as dimethyl(methylthio)sulfonium triflate (DMTST) in the presence of bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and molecular sieves are employed to activate the thioglycoside donor.

- This reaction proceeds with high beta-selectivity for the fructofuranosyl linkage, yielding the beta-D-fructofuranosyl 6-thio-alpha-D-glucopyranoside product with yields around 68% reported.

- The stereoselectivity is influenced by the protecting groups and the reaction conditions, including temperature and solvent choice.

Alternative Enzymatic Methods

- Enzymatic synthesis using fructosyltransferases such as levansucrase has been explored for related fructosyl disaccharides.

- This method involves enzymatic transfer of fructose units to glucose derivatives, including 6-substituted glucose, to form 6-substituted sucrose analogs.

- Enzymatic methods offer regioselectivity and milder reaction conditions but may require extensive purification steps.

Deprotection and Purification

- After glycosylation, protecting groups (e.g., acetyl, benzyl) are removed by standard methods such as catalytic hydrogenation or base-catalyzed hydrolysis.

- Purification is typically achieved by chromatographic techniques, including silica gel column chromatography and preparative HPLC.

- The final compound is characterized by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm structure and stereochemistry.

Comparative Data Table of Key Preparation Steps

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 6-Thio substitution | Nucleophilic substitution on protected fructose | Variable | Requires selective protection; sulfur replaces oxygen at C-6 of fructofuranose |

| Glycosylation | Thioglycoside donor + acceptor, DMTST, DTBMP, 4Å MS, CH2Cl2, low temp | ~68 | High beta-selectivity for fructofuranosyl linkage; stereocontrol via protecting groups |

| Enzymatic synthesis | Fructosyltransferase (levansucrase), glucose 6-acetate, sucrose | ~50-58 | Regioselective, mild conditions; requires enzyme purification and product isolation |

| Deprotection | Catalytic hydrogenation or base hydrolysis | High | Removal of protecting groups to yield free thiosugar disaccharide |

| Purification | Silica gel chromatography, preparative HPLC | High | Ensures removal of side products and unreacted materials |

Research Findings and Optimization Notes

- The stereoselective glycosylation using thioglycoside donors is critical for obtaining the beta-D-fructofuranosyl linkage with the sulfur substitution at C-6.

- Protecting group strategies, such as cyclic disiloxyether formation, effectively block undesired reaction sites and enhance stereoselectivity.

- The use of DMTST as a promoter in the presence of bulky bases and molecular sieves improves yield and selectivity by minimizing side reactions and water interference.

- Enzymatic methods provide an alternative route with good regioselectivity but may have lower overall yields and require careful enzyme handling.

- The sulfur substitution at the 6-position enhances biological activity, making the synthetic effort worthwhile despite the complexity.

Q & A

What are the key structural features of alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- derivatives, and how do they influence functional properties in emulsification studies?

Basic Research Question

The compound’s core structure consists of a sucrose backbone modified with a thiol group at the 6-position of the glucopyranoside moiety. Derivatives like sucrose stearate (CAS 25168-73-4) and sucrose dilaurate (CAS 25915-57-5) are nonionic surfactants with esterified fatty acids, where the degree of substitution (mono- to poly-esters) dictates hydrophile-lipophile balance (HLB) and emulsifying efficiency .

Methodological Insight : To assess emulsification, use dynamic light scattering (DLS) to measure droplet size stability in oil-water systems under varying pH (e.g., 3–9) and ionic strength (0.1–1.0 M NaCl). Compare HLB values calculated from Griffin’s method with experimental results .

How can researchers optimize synthetic routes for 6-thio-sucrose esters to maximize yield and purity?

Basic Research Question

Synthesis typically involves transesterification or acylation of sucrose with fatty acid chlorides. For example, sucrose tetrastearate triacetate (CAS 52439-69-7) is synthesized via stepwise acylation under anhydrous conditions with catalytic DMAP (4-dimethylaminopyridine) .

Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (C18 column, acetonitrile/water mobile phase) .

What analytical techniques are most effective for distinguishing between structurally similar sucrose esters, such as sucrose octabenzoate (CAS 37318-31-3) and sucrose stearate?

Advanced Research Question

Differentiation requires a combination of:

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weights (e.g., C30H56O12 for stearate vs. C30H56O12 with benzoate substituents) .

- NMR spectroscopy : Compare ¹H-NMR signals for aromatic protons (7.5–8.5 ppm in benzoate derivatives) versus aliphatic chains (0.5–2.5 ppm in stearate) .

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

How does the substitution pattern (e.g., mono- vs. poly-esters) impact the compound’s enzymatic hydrolysis kinetics in biological assays?

Advanced Research Question

Derivatives with higher esterification (e.g., sucrose octaacetate , CAS 126-14-7) show resistance to hydrolysis by lipases due to steric hindrance, whereas mono-esters (e.g., sucrose dilaurate ) are readily cleaved.

Methodological Insight : Use Chromobacterium viscosum lipase in phosphate buffer (pH 7.4, 37°C) to measure hydrolysis rates via UV-Vis quantification of released fatty acids (absorbance at 420 nm with pH indicator) .

What experimental strategies can resolve contradictions in reported solubility data for 6-thio-sucrose derivatives across studies?

Advanced Research Question

Discrepancies arise from variations in crystallinity, polymorphism, or residual solvents. For example, sucrose polyoleate (CAS 93571-82-5) solubility in aromatics vs. ketones may depend on residual fatty acid content .

Methodological Insight :

- Perform thermogravimetric analysis (TGA) to detect residual solvents.

- Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.

- Reassess solubility in standardized solvents (e.g., USP guidelines) under controlled humidity .

How can researchers design experiments to evaluate the compound’s role as a substrate in enzymatic assays, such as β-glucosidase activity?

Advanced Research Question

Fluorinated derivatives (e.g., 8-fluoro-4-alkylumbelliferyl alpha-D-glucopyranoside ) are used as chromogenic substrates in sterilization efficacy tests .

Methodological Insight :

- Incubate with β-glucosidase (pH 5.0, 37°C) and measure fluorescence (excitation 365 nm, emission 445 nm) upon glycosidic bond cleavage.

- Compare kinetic parameters (Km, Vmax) with non-thiolated analogs to assess the thiol group’s impact on enzyme affinity .

What are the stability challenges for 6-thio-sucrose esters under acidic or alkaline conditions, and how can they be mitigated?

Basic Research Question

The thioester bond is prone to hydrolysis in extreme pH. For instance, sucrose dilaurate degrades rapidly at pH < 2 or > 10 .

Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.